

Foreword: A Predictive Analysis of a Modern Synthetic Building Block

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Compound of Interest

Compound Name: 3,4-Dichloro-5-(trifluoromethoxy)acetophenone

CAS No.: 1823541-26-9

Cat. No.: B2917500

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In contemporary drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount to tuning molecular properties. The compound **3,4-Dichloro-5-(trifluoromethoxy)acetophenone** represents a confluence of several key structural motifs: a reactive ketone handle, deactivating yet directing halogen substituents, and the lipophilic, metabolically robust trifluoromethoxy group.^{[1][2]} While this specific molecule is not extensively characterized in public-domain literature, its chemical behavior can be confidently predicted through a deep understanding of physical organic principles and the well-documented effects of its constituent parts.

This guide provides a comprehensive technical overview of the predicted chemical properties, reactivity, and analytical profile of **3,4-Dichloro-5-(trifluoromethoxy)acetophenone**. It is designed for researchers, synthetic chemists, and drug development professionals who may encounter this or structurally analogous compounds as intermediates or target molecules. Our approach is rooted in explaining the causality behind the molecule's behavior, offering a robust framework for its synthesis, handling, and further functionalization.

Molecular Architecture and Predicted Physicochemical Properties

The structure of **3,4-Dichloro-5-(trifluoromethoxy)acetophenone** is defined by a benzene ring bearing four distinct substituents. The interplay of their electronic effects governs the molecule's overall character.

- Acetyl Group (-COCH₃): A moderately deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects.[3]
- Chloro Groups (-Cl): These are deactivating through their strong inductive electron withdrawal but are ortho-, para-directing in electrophilic aromatic substitution reactions due to resonance donation from their lone pairs.[4]
- Trifluoromethoxy Group (-OCF₃): This group is strongly deactivating due to the immense inductive pull of the three fluorine atoms.[5] Despite this, the oxygen's lone pairs still confer ortho-, para-directing character, albeit on a highly unreactive ring system.[5][6] The -OCF₃ group is a well-known bioisostere for other functionalities and is often incorporated to increase lipophilicity and block metabolic oxidation.[1][2]

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effect3; subst4 -- effect4; subst5 -- effect5; } Caption: Molecular structure and electronic
influence of substituents.

Table 1: Predicted Physicochemical Properties

Property	Predicted Value	Rationale / Source
Molecular Formula	C ₉ H ₅ Cl ₂ F ₃ O ₂	Based on structure
Molecular Weight	289.04 g/mol	Calculated from formula
CAS Number	1159515-58-2	From supplier databases
Appearance	Colorless to light yellow liquid or low-melting solid	Extrapolated from similar acetophenones
XLogP3	~3.5 - 4.0	Estimated based on high lipophilicity of -OCF ₃ and -Cl groups[1][2]
Boiling Point	>200 °C	Expected to be high due to molecular weight and polarity
Solubility	Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, Acetone)	Typical for halogenated aromatic compounds[7]

Predicted Chemical Reactivity

The combination of four electron-withdrawing groups renders the aromatic ring of **3,4-Dichloro-5-(trifluoromethoxy)acetophenone** significantly electron-deficient. This profoundly influences its reactivity profile.

Electrophilic Aromatic Substitution (EAS)

Causality: The cumulative inductive and resonance withdrawal from the chloro, trifluoromethoxy, and acetyl groups makes the π -system a very poor nucleophile. Consequently, EAS reactions are predicted to be extremely sluggish, requiring harsh conditions (e.g., strong Lewis acids, high temperatures) and potentially leading to decomposition.[4][5][8]

Regioselectivity: The directing effects of the substituents are in conflict.

- The acetyl group directs incoming electrophiles to positions C2 and C6.
- The -Cl at C3 directs to C2 and C6.
- The -Cl at C4 directs to C3 and C5 (positions already substituted).
- The -OCF₃ at C5 directs to C2 and C6.

All major directing influences converge on positions C2 and C6. Position C2 is sterically hindered by the flanking acetyl and chloro groups. Therefore, position C6 is the only viable site for substitution, though the reaction is expected to have a very high activation energy.

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C4-Cl
```

“

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edge [color="#34A853"]; main:c6 -> c6_favored; } Caption: Analysis of regioselectivity for electrophilic aromatic substitution.
```

Reactions of the Carbonyl Group

The acetyl moiety provides a reliable site for chemical modification. These reactions are generally not influenced by the deactivated ring and should proceed under standard conditions.

- **Reduction:** The ketone can be readily reduced to the corresponding secondary alcohol using mild reducing agents like sodium borohydride (NaBH_4) in an alcoholic solvent.
- **Derivatization:** As a ketone, it will react with hydrazine-based reagents. A reaction with 2,4-dinitrophenylhydrazine (Brady's reagent) is a classic qualitative test that would yield a brightly colored crystalline precipitate.^[9] This is an excellent method for characterization.

Trustworthiness: This is a self-validating protocol. The formation of a colored precipitate is a positive result, and the subsequent purification yielding a solid with a sharp, literature-consistent melting point confirms the identity of the starting ketone.^[9]

- **Reagent Preparation:** Prepare Brady's reagent by dissolving 2,4-dinitrophenylhydrazine in a solution of sulfuric acid in ethanol or methanol.
- **Sample Preparation:** Dissolve a small amount (~50 mg) of **3,4-Dichloro-5-(trifluoromethoxy)acetophenone** in a minimal volume of ethanol.

- Reaction: Add the acetophenone solution dropwise to Brady's reagent at room temperature. Agitate the mixture. A yellow-to-orange precipitate should form almost immediately.[9]
- Isolation: Allow the mixture to stand for 15-30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
- Purification: Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials. Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain purified crystals.
- Analysis: Dry the crystals and determine their melting point. The purity can be further assessed by TLC or HPLC.

Proposed Analytical Characterization Workflow

Confirming the structure and purity of **3,4-Dichloro-5-(trifluoromethoxy)acetophenone** requires a multi-technique approach.

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```

Chromatographic Methods

- High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column would be suitable.[10] A mobile phase gradient of water and methanol or acetonitrile would effectively elute the compound. Detection by a PDA detector would be appropriate, likely monitoring around 254-280 nm.[10]
- Gas Chromatography-Mass Spectrometry (GC-MS): Given its expected volatility, GC-MS is an excellent tool for assessing purity and confirming molecular weight.[10] A standard capillary column (e.g., DB-5 or equivalent) would provide good separation.

Spectroscopic Data (Predicted)

Expertise: The following spectral predictions are based on established chemical shift theory and data from analogous structures. The electronegativity and anisotropic effects of the substituents are key to these estimations.[11][12]

Table 2: Predicted Spectroscopic Data

Technique	Predicted Observations
^1H NMR	~2.6 ppm (s, 3H): Acetyl -CH ₃ .~7.8-8.2 ppm (2H, appearing as two closely spaced singlets or narrow doublets): Two aromatic protons. Their exact shifts are influenced by the deshielding effects of the surrounding groups.
^{13}C NMR	~26 ppm: Acetyl -CH ₃ .~120-140 ppm: A complex region with 6 distinct signals for the aromatic carbons, including those bearing substituents.~195 ppm: Carbonyl carbon (C=O).
^{19}F NMR	A singlet corresponding to the -OCF ₃ group.
IR (cm ⁻¹)	~1690-1700: Strong C=O stretch.~3050-3100: Aromatic C-H stretch.~1100-1250: Strong C-F and C-O stretches associated with the -OCF ₃ group.~700-850: C-Cl stretches.
Mass Spec (EI)	m/z 288/290/292 (M ⁺): Molecular ion peak showing the characteristic isotopic pattern for two chlorine atoms.m/z 273/275/277: Loss of -CH ₃ .m/z 245/247/249: Loss of -COCH ₃ .

Safety and Handling

While no specific SDS exists for this compound, data from structurally related chloro- and fluoro-acetophenones dictate a cautious approach.[\[7\]](#)[\[13\]](#)[\[14\]](#)

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[\[15\]](#)
- Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any vapors.
- Health Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system.[\[7\]](#) Avoid contact and inhalation.

- First Aid:
 - Skin Contact: Immediately wash the affected area with plenty of soap and water.[14]
 - Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[14]
 - Inhalation: Move to fresh air.[15]
 - In all cases of significant exposure, seek medical attention.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.

Conclusion

3,4-Dichloro-5-(trifluoromethoxy)acetophenone is a highly functionalized aromatic ketone with significant potential as a synthetic intermediate. Its key chemical characteristics are dictated by an electron-deficient aromatic ring, making it largely unreactive towards electrophilic substitution but amenable to reactions at the acetyl group. The presence of the dichloro and trifluoromethoxy moieties makes it a valuable scaffold for introducing properties desirable in medicinal chemistry, such as enhanced metabolic stability and lipophilicity.[1][2] The analytical and reactivity framework presented in this guide provides researchers with the necessary predictive insights to confidently handle, characterize, and utilize this compound in their research endeavors.

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